

Enpp-1-IN-2: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Enpp-1-IN-2*

Cat. No.: *B3026001*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in the regulation of extracellular nucleotide metabolism. It functions primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). In the context of immuno-oncology, ENPP1 has emerged as a key immune checkpoint. It is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response. Consequently, inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immunity against cancer.

Enpp-1-IN-2 (also known as ENPP1 Inhibitor C) is a potent and selective inhibitor of ENPP1. These application notes provide detailed information on its solubility, preparation for experiments, and protocols for its use in both in vitro and in vivo research settings.

Chemical Properties and Solubility

Enpp-1-IN-2 is a small molecule inhibitor of ENPP1 with IC₅₀ values of 0.26 μM, 0.48 μM, and 2.0 μM in TG-mAMP, pNP-TMP, and ATP-based assays, respectively.[1] Proper handling and storage are crucial for maintaining its activity.

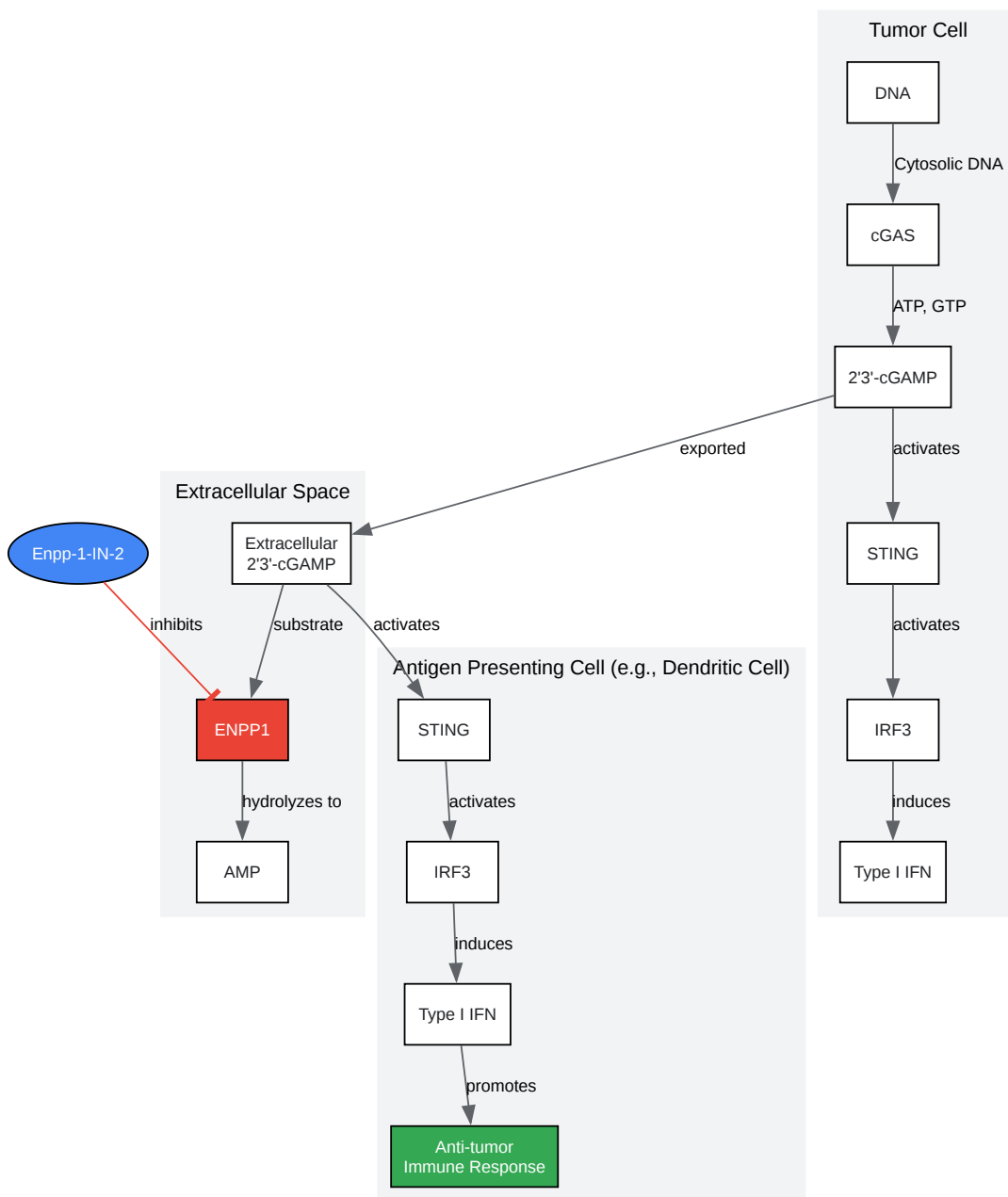
Table 1: Solubility and Storage of **Enpp-1-IN-2**

Parameter	Value	Notes
Molecular Weight	282.3 g/mol	
Appearance	White to off-white solid	
Solubility		
DMSO	100 mg/mL (354.18 mM)	Ultrasonic treatment and the use of fresh, anhydrous DMSO are recommended.
Ethanol	30 mg/mL	[2]
Water	Insoluble	Based on data for similar compounds.
Storage		
Solid Powder	-20°C for 3 years	
Stock Solution (in DMSO)	-80°C for 6 months-20°C for 1 month	Aliquot to avoid repeated freeze-thaw cycles.

Signaling Pathway

ENPP1 plays a critical role in modulating the cGAS-STING pathway, which is essential for innate immune responses to cytosolic DNA.

ENPP1-cGAS-STING Signaling Pathway



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ENPP1-cGAS-STING Signaling Pathway

Experimental Protocols

In Vitro Cell-Based Assay: Assessment of STING Pathway Activation

This protocol describes how to assess the ability of **Enpp-1-IN-2** to enhance STING signaling in a cellular context.[3]

Materials:

- THP-1 cells (human monocytic cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Enpp-1-IN-2**
- DMSO (for stock solution)
- 96-well cell culture plates
- Reagents for quantifying Type I Interferon (IFN) production (e.g., ELISA or reporter assay)

Workflow:



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In Vitro Experimental Workflow

Protocol:

- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
- **Compound Preparation:** Prepare a stock solution of **Enpp-1-IN-2** in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control

(DMSO-containing medium) should be prepared in parallel.

- Pre-treatment: Remove the culture medium from the wells and add the medium containing the desired concentrations of **Enpp-1-IN-2** or vehicle control. A final concentration of 300 nM has been shown to be effective.[3] Incubate the cells for 2 hours.
- Stimulation (Optional): Depending on the experimental design, cells can be stimulated with an agent that induces cytosolic DNA and subsequent cGAMP production to enhance the readout.
- Incubation: Incubate the plate for a period sufficient to allow for Type I IFN production (e.g., 24 hours).
- Quantification of Type I IFN: Collect the cell culture supernatant and quantify the amount of Type I IFN using a suitable method such as an ELISA kit, following the manufacturer's instructions.
- Data Analysis: Compare the levels of Type I IFN in the **Enpp-1-IN-2**-treated wells to the vehicle-treated wells to determine the extent of STING pathway activation.

In Vivo Animal Study: Evaluation of Anti-Tumor Efficacy

This protocol provides a framework for evaluating the anti-tumor efficacy of **Enpp-1-IN-2** in a syngeneic mouse tumor model.[3]

Materials:

- Female BALB/c mice (6-8 weeks old)
- 4T1 murine breast cancer cells
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- **Enpp-1-IN-2**
- Syringes and needles

- Calipers for tumor measurement

Workflow:



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In Vivo Experimental Workflow

Protocol:

- Tumor Cell Implantation: Inoculate 5×10^5 4T1 cells into the mammary fat pad of female BALB/c mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Randomization: When tumors reach an average volume of approximately 60 mm^3 , randomize the mice into treatment and vehicle control groups.
- Formulation Preparation: Prepare the **Enpp-1-IN-2** formulation for injection. For subcutaneous administration, **Enpp-1-IN-2** can be dissolved in sterile PBS.
- Treatment Administration: Administer **Enpp-1-IN-2** via subcutaneous injection at a dose of 100 mg/kg/day for 21 days. The vehicle control group should receive an equivalent volume of PBS.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight twice a week throughout the study.
 - At the end of the 21-day treatment period, euthanize the mice.
 - Excise the primary tumors and weigh them.
 - Examine and quantify pulmonary and intraperitoneal metastatic nodules.

- **Data Analysis:** Compare the tumor growth rates, final tumor weights, and the number of metastatic nodules between the treatment and vehicle control groups to assess the anti-tumor efficacy of **Enpp-1-IN-2**.

Concluding Remarks

Enpp-1-IN-2 is a valuable tool for investigating the role of the ENPP1-cGAS-STING pathway in health and disease, particularly in the field of cancer immunology. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of this inhibitor. As with any experimental system, optimization of concentrations, cell types, and animal models may be necessary to achieve the desired results.

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References

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